Gsnkgaiigl-nle
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycine-Serine-Asparagine-Lysine-Glycine-Alanine-Isoleucine-Isoleucine-Glycine-Leucine-Norleucine (Gsnkgaiigl-nle) is a synthetic peptide derived from the beta-amyloid (25-35) fragment. This compound is notable for its substitution of methionine with norleucine at position 35, which renders it non-toxic compared to its parent peptide. This modification is significant in the study of neurodegenerative diseases, particularly Alzheimer’s disease, as it helps in understanding the role of beta-amyloid toxicity in neuronal damage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gsnkgaiigl-nle involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Sequential addition of protected amino acids follows, with each amino acid being deprotected before the next one is added. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC). The reaction conditions typically involve the use of N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) as coupling agents, and trifluoroacetic acid (TFA) for deprotection .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and reproducible synthesis of large quantities of the peptide. The use of advanced purification techniques, such as preparative HPLC, ensures the high purity required for research and therapeutic applications .
Chemical Reactions Analysis
Types of Reactions
Gsnkgaiigl-nle primarily undergoes hydrolysis and oxidation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of peptide bonds. Oxidation reactions, particularly involving the norleucine residue, can result in the formation of sulfoxides or sulfones.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl) at elevated temperatures, while basic hydrolysis employs sodium hydroxide (NaOH).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or performic acid are commonly used to oxidize the norleucine residue.
Major Products
Hydrolysis: The major products of hydrolysis are the individual amino acids or smaller peptide fragments.
Oxidation: Oxidation of norleucine results in the formation of norleucine sulfoxide or norleucine sulfone.
Scientific Research Applications
Gsnkgaiigl-nle has a wide range of applications in scientific research:
Chemistry: It is used as a model peptide in studies of peptide synthesis and modification techniques.
Biology: The compound is employed in research on protein-protein interactions and peptide-based drug design.
Medicine: this compound is significant in Alzheimer’s disease research, where it helps in understanding the mechanisms of beta-amyloid toxicity and the development of potential therapeutic agents.
Mechanism of Action
The mechanism of action of Gsnkgaiigl-nle involves its interaction with neuronal cells. The substitution of methionine with norleucine at position 35 reduces the peptide’s toxicity, making it a valuable tool for studying the non-toxic effects of beta-amyloid fragments. The peptide interacts with cell surface receptors and intracellular pathways, influencing processes such as cell signaling, apoptosis, and oxidative stress. These interactions help in elucidating the molecular targets and pathways involved in neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
Beta-amyloid (25-35): The parent peptide from which Gsnkgaiigl-nle is derived. It is toxic to neuronal cells due to the presence of methionine at position 35.
Beta-amyloid (1-40) and (1-42): Longer fragments of beta-amyloid that are also associated with neurotoxicity and Alzheimer’s disease.
Uniqueness
This compound is unique due to the substitution of methionine with norleucine, which renders it non-toxic. This modification allows researchers to study the non-toxic effects of beta-amyloid fragments, providing insights into the mechanisms of neurodegeneration without the confounding factor of toxicity .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H83N13O14/c1-9-12-15-29(46(72)73)56-41(67)30(18-24(4)5)53-36(64)22-51-44(70)37(25(6)10-2)59-45(71)38(26(7)11-3)58-39(65)27(8)52-35(63)21-50-40(66)28(16-13-14-17-47)55-42(68)31(19-33(49)61)57-43(69)32(23-60)54-34(62)20-48/h24-32,37-38,60H,9-23,47-48H2,1-8H3,(H2,49,61)(H,50,66)(H,51,70)(H,52,63)(H,53,64)(H,54,62)(H,55,68)(H,56,67)(H,57,69)(H,58,65)(H,59,71)(H,72,73)/t25-,26-,27-,28-,29-,30-,31-,32-,37-,38-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPCIWMFUJJNEFD-WZBQLBBYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C(C(C)CC)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H83N13O14 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1042.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.